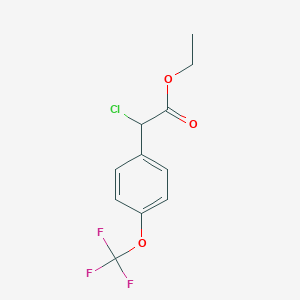
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate typically involves the reaction of 4-(trifluoromethoxy)benzene with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Oxidized or reduced derivatives, depending on the specific reaction.
Scientific Research Applications
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-chloro-2-(4-(trifluoromethoxy)phenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Ethyl 2-chloro-2-(4-(methoxy)phenyl)acetate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 2-chloro-2-(4-(fluoro)phenyl)acetate: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
These comparisons highlight the unique properties of this compound, such as its enhanced stability and reactivity due to the presence of the trifluoromethoxy group.
Properties
Molecular Formula |
C11H10ClF3O3 |
|---|---|
Molecular Weight |
282.64 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[4-(trifluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-17-10(16)9(12)7-3-5-8(6-4-7)18-11(13,14)15/h3-6,9H,2H2,1H3 |
InChI Key |
ASBRWBZDYZQJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















